BenchChemオンラインストアへようこそ!

Ciliobrevin A

Hedgehog signaling Smo-independent inhibition cancer biology

Ciliobrevin A is the definitive tool for dissecting dynein-dependent processes. Unlike Smo-targeting inhibitors (cyclopamine, vismodegib), it acts downstream of Smo, enabling studies in SmoM2-expressing or Su(fu)-deficient cells. As the first specific dynein antagonist, it provides balanced dual inhibition of dynein 1 and dynein 2 ATPase, essential for global dynein blockade in mitotic spindle assembly, organelle trafficking, and IFT. Choose Ciliobrevin A for mechanistic studies requiring combined suppression of basal and microtubule-stimulated dynein activity.

Molecular Formula C17H9Cl2N3O2
Molecular Weight 358.2 g/mol
CAS No. 302803-72-1
Cat. No. B1669027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiliobrevin A
CAS302803-72-1
SynonymsCiliobrevin A;  HPI-4;  HPI 4;  HPI4. Hedgehog Pathway Inhibitor 4.
Molecular FormulaC17H9Cl2N3O2
Molecular Weight358.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N
InChIInChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12+
InChIKeyUEZZGQDPOFILFH-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ciliobrevin A (CAS 302803-72-1) Procurement Guide: A First-in-Class Cytoplasmic Dynein Antagonist for Hedgehog Pathway and Ciliogenesis Research


Ciliobrevin A (HPI-4, CAS 302803-72-1) is a small-molecule inhibitor that blocks Sonic hedgehog (Shh)-induced Hedgehog (Hh) pathway activation downstream of Smoothened (Smo) with an IC50 of 7 μM [1]. It functions as a cell-permeable, reversible antagonist of the AAA+ ATPase motor cytoplasmic dynein, directly targeting both dynein 1 and dynein 2 heavy chains [2]. Discovered as the first specific small-molecule antagonist of cytoplasmic dynein, Ciliobrevin A perturbs primary cilia formation, disrupts dynein-dependent microtubule gliding and ATPase activity, and serves as a foundational tool compound for dissecting dynein-dependent cellular processes including intraflagellar transport, mitotic spindle assembly, and organelle trafficking [3].

Ciliobrevin A vs. Analogs: Why Dynein Inhibitor Substitution Compromises Experimental Reproducibility


Ciliobrevin A cannot be substituted indiscriminately with other dynein inhibitors or Hedgehog pathway antagonists due to critical pharmacological differences that directly impact experimental outcomes. Unlike Smo-targeting inhibitors (e.g., cyclopamine, vismodegib), Ciliobrevin A acts downstream of Smo, enabling functional interrogation of Hh signaling in Smo-mutant or inhibitor-resistant contexts [1]. Compared to its closest structural analog Ciliobrevin D, Ciliobrevin A exhibits superior binding affinity for the AAA1 ATPase site of dynein 1 [2]. Furthermore, newer-generation inhibitors such as dynapyrazoles and dynarrestin possess distinct mechanisms of action—dynapyrazoles block only microtubule-stimulated ATPase activity, while dynarrestin inhibits microtubule binding without affecting ATP hydrolysis—making Ciliobrevin A the appropriate choice for studies requiring dual inhibition of both basal and microtubule-stimulated dynein ATPase activity [3]. These mechanistic divergences underscore that compound selection must be guided by the specific dynein-dependent process under investigation, not merely by shared target class annotation.

Ciliobrevin A: Quantitative Comparator Evidence for Informed Procurement Decisions


Hedgehog Pathway Inhibition Potency: Ciliobrevin A vs. Smo Antagonists

Ciliobrevin A inhibits Shh-induced Hh pathway activation with an IC50 of 7 μM, acting downstream of Smo [1]. In contrast, the Smo antagonist cyclopamine requires direct Smo binding and is ineffective against cells harboring oncogenic Smo mutations or Su(fu) deficiency [1].

Hedgehog signaling Smo-independent inhibition cancer biology

Dynein ATPase Inhibition: Ciliobrevin A Exhibits Superior AAA1 Binding Affinity Over Ciliobrevin D

In silico structure-activity relationship analysis demonstrates that Ciliobrevin A shows better binding affinity to the AAA1 ATPase site of cytoplasmic dynein 1 compared to its D analog [1]. Both ciliobrevins exhibit superior affinity to the AAA1 site relative to dynapyrazole A and B, which lack the double bond characteristic of the ciliobrevin scaffold [1].

dynein motor protein AAA+ ATPase structure-activity relationship

Dynein Isoform Selectivity Profile: Ciliobrevin A vs. Second-Generation Analogs

Ciliobrevin A inhibits dynein 1 and dynein 2 ATPase activities with comparable potencies (IC50: DYNC1H1 = 52 μM; DYNC2H1 = 55 μM) [1]. In contrast, second-generation analog compound 18 exhibits a 6-fold selectivity for dynein 2 (IC50: DYNC1H1 = 130 μM; DYNC2H1 = 21 μM) [1].

dynein 2 selectivity intraflagellar transport ciliogenesis

Motor Protein Selectivity: Ciliobrevin A Spares Kinesin-Dependent Transport

Ciliobrevin A demonstrates specific inhibition of dynein-dependent processes while sparing kinesin motor activity. In neuronal cargo transport assays, ciliobrevin A selectively reduces retrograde transport force-producing units without affecting kinesin-specific anterograde transport [1]. In microtubule gliding assays, 100 μM ciliobrevin A does not significantly inhibit kinesin-1-driven motility, in contrast to AMP-PNP which requires 1 mM concentration for comparable inhibition [2].

motor protein specificity axonal transport kinesin

Mechanism of Action: Ciliobrevin A Inhibits Both Basal and Microtubule-Stimulated ATPase Activity

Ciliobrevin A inhibits both basal and microtubule-stimulated ATPase activity of cytoplasmic dynein [1]. In contrast, dynapyrazoles (next-generation ciliobrevin-derived inhibitors) strongly block only microtubule-stimulated activity while sparing basal ATP hydrolysis [1]. Dynarrestin, another dynein inhibitor class, inhibits microtubule binding and motility without affecting ATP hydrolysis [2].

ATPase inhibition mechanism dynein enzymology chemical tool differentiation

Ciliobrevin A: Validated Research Applications Based on Comparative Evidence


Hedgehog Pathway Studies in Smo-Inhibitor-Resistant Cancer Models

Ciliobrevin A (IC50 = 7 μM) inhibits Hh signaling downstream of Smo, enabling functional interrogation in SmoM2-expressing or Su(fu)-deficient cells where cyclopamine and vismodegib are ineffective . This downstream mechanism supports studies of medulloblastoma, basal cell carcinoma, and other Hh-driven cancers with acquired Smo inhibitor resistance.

Pan-Dynein Functional Studies Requiring Balanced Dual Isoform Inhibition

With IC50 values of 52 μM (dynein 1) and 55 μM (dynein 2) for ATPase inhibition, Ciliobrevin A provides comparable potency against both cytoplasmic dynein isoforms . This balanced profile is optimal for experiments where global dynein blockade is desired, including mitotic spindle assembly, organelle trafficking, and peroxisome motility assays.

Ciliogenesis and Intraflagellar Transport Perturbation Assays

Ciliobrevin A perturbs primary cilia formation and disrupts dynein 2-dependent intraflagellar transport (IFT), as demonstrated by altered Smo ciliary accumulation and IFT88 expression . This application is validated in multiple cellular models including RPE1, NIH-3T3, and neuronal precursors.

In Vivo Zebrafish Models of Pancreatic Fibrosis

Ciliobrevin A effectively prevents pancreatic fibrosis and destruction in zebrafish models when administered as a ciliogenesis inhibitor . This in vivo validation supports its use in organismal studies of fibrotic disease mechanisms and cilia-dependent developmental processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciliobrevin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.